![molecular formula C11H8N4S B15174639 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with an additional pyridine substituent. This compound is of significant interest due to its potential biological and pharmacological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step processes starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: This step involves the reaction of a thioamide with a halogenated pyridine derivative under basic conditions to form the thiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the fused thiazolo[5,4-b]pyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine substituent can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of PI3K enzymes, which are involved in various cellular processes such as growth, proliferation, and survival.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, due to its ability to inhibit PI3K activity.
Mécanisme D'action
The mechanism of action of 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves the inhibition of PI3K enzymes. The compound binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides, which are crucial for various signaling pathways . This inhibition disrupts cellular processes such as growth and proliferation, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrano[2,3-d]thiazole Derivatives: These compounds also feature a thiazole ring fused to another heterocycle and have shown potential in various medicinal applications.
Uniqueness
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory activity against PI3K enzymes. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H8N4S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
5-pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-9-4-3-8(14-10(9)16-11)7-2-1-5-13-6-7/h1-6H,(H2,12,15) |
Clé InChI |
FZAPPEYUWVVTMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C(C=C2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


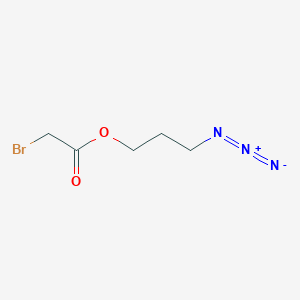
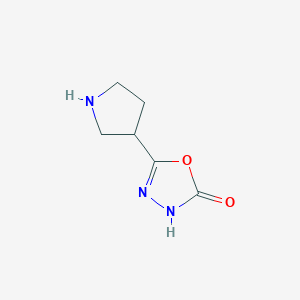
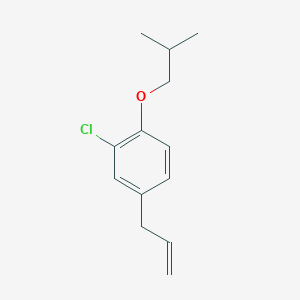
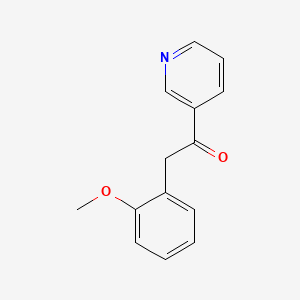
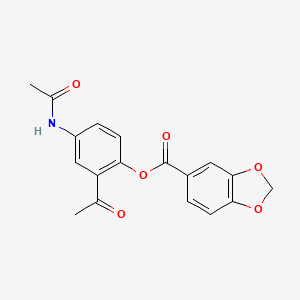
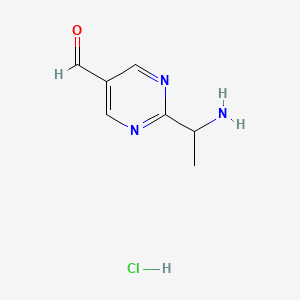
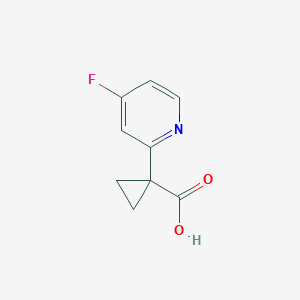


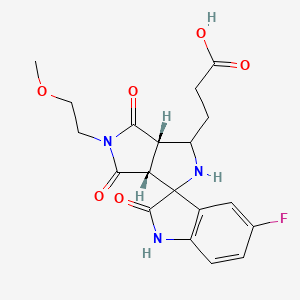
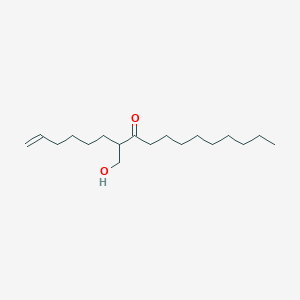
amine](/img/structure/B15174643.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
